Pim-1 kinase inhibitor 10
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Overview
Description
Pim-1 kinase inhibitor 10 is a compound designed to inhibit the activity of Pim-1 kinase, an enzyme involved in various cellular processes such as cell survival, proliferation, and resistance to apoptosis. Pim-1 kinase is a serine/threonine kinase that plays a critical role in the biology of different kinds of cancer, including prostate cancer and leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pim-1 kinase inhibitors typically involves the creation of pharmacophoric models to identify potential active binding manners within the Pim-1 kinase binding pocket . For example, polycyclic aromatic electron-rich structures such as 6-Chloro-2-methoxy-acridine have been identified as putative hits for Pim-1 kinase inhibition .
Industrial Production Methods
Industrial production methods for Pim-1 kinase inhibitors often involve computer-aided screening methods to discover novel therapeutics. These methods include molecular docking and logistic regression models to predict the probability of Pim-1 kinase inhibitory activity based on binding energies and interactions with key amino acid residues .
Chemical Reactions Analysis
Types of Reactions
Pim-1 kinase inhibitors undergo various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of Pim-1 kinase inhibitors can lead to the formation of oxo-indole alkaloids .
Scientific Research Applications
Pim-1 kinase inhibitors have a wide range of scientific research applications, including:
Chemistry: Used in the study of kinase inhibition and the development of new therapeutic agents.
Biology: Used to study the role of Pim-1 kinase in cell survival, proliferation, and apoptosis.
Medicine: Used in the treatment of cancers such as prostate cancer and leukemia.
Industry: Used in the development of new drugs and therapeutic agents.
Mechanism of Action
Pim-1 kinase inhibitors exert their effects by binding to the ATP pocket of the Pim-1 kinase enzyme, thereby blocking its activity . This inhibition leads to a decrease in the phosphorylation of downstream targets, such as the Bcl-2 antagonist of cell death and the ribosomal protein S6 kinase . The inhibition of these targets results in the suppression of cell proliferation and survival pathways, ultimately leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Pim-1 kinase inhibitor 10 can be compared with other similar compounds, such as:
5-(3-Trifluoromethylbenzylidene) thiazolidine-2,4-dione: Identified as a Pim-1 inhibitor that attenuates the autophosphorylation of tagged Pim-1 in intact cells.
This compound is unique in its specific binding affinity and inhibitory activity against Pim-1 kinase, making it a valuable tool in the study and treatment of cancers associated with Pim-1 kinase overexpression.
Properties
Molecular Formula |
C21H13N3O3 |
---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
6-(3-hydroxyphenyl)-2-oxo-4-(2-oxo-1H-quinolin-3-yl)-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H13N3O3/c22-11-17-15(16-9-13-4-1-2-7-18(13)23-20(16)26)10-19(24-21(17)27)12-5-3-6-14(25)8-12/h1-10,25H,(H,23,26)(H,24,27) |
InChI Key |
YCYDIDYCFSCRBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C3=C(C(=O)NC(=C3)C4=CC(=CC=C4)O)C#N |
Origin of Product |
United States |
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